molecular formula C28H22N2O3 B11036068 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline

2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11036068
M. Wt: 434.5 g/mol
InChI Key: UASRGSVFIUAEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound features a unique structure with a methoxy-substituted benzodioxole ring and a diphenyl-dihydroquinazoline core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-1,3-benzodioxole with diphenylamine under acidic conditions, followed by cyclization to form the dihydroquinazoline core. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinazoline core, converting it to its fully reduced form.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Fully reduced quinazoline derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth or the inhibition of viral replication.

Comparison with Similar Compounds

    4-Amino-1,5-dimethyl-2-phenylpyrazole: Known for its biological properties and synthetic flexibility.

    2-(7-Methoxy-1,3-benzodioxol-5-yl)ethanol: Shares the benzodioxole ring but differs in the core structure.

Uniqueness: 2-(7-Methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is unique due to its combination of a methoxy-substituted benzodioxole ring and a diphenyl-dihydroquinazoline core. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in medicinal chemistry.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C28H22N2O3/c1-31-24-16-19(17-25-26(24)33-18-32-25)27-29-23-15-9-8-14-22(23)28(30-27,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-17H,18H2,1H3,(H,29,30)

InChI Key

UASRGSVFIUAEGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=NC(C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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